molecular formula C23H20N2O2 B15036518 2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol

Cat. No.: B15036518
M. Wt: 356.4 g/mol
InChI Key: KIESUAVMCBJKCY-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a methoxyphenyl group and a benzodiazepine core, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the benzodiazepine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the benzodiazepine core may yield dihydrobenzodiazepines.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter receptors and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The exact pathways and molecular targets involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol is unique due to the presence of the methoxyphenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference may affect its binding affinity to receptors, its metabolic stability, and its overall pharmacokinetic profile.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-3H-1,5-benzodiazepin-4-yl]-4-methylphenol

InChI

InChI=1S/C23H20N2O2/c1-15-7-12-23(26)18(13-15)22-14-21(16-8-10-17(27-2)11-9-16)24-19-5-3-4-6-20(19)25-22/h3-13,26H,14H2,1-2H3

InChI Key

KIESUAVMCBJKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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